molecular formula C7H11NO3 B573465 (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid CAS No. 172697-24-4

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid

Cat. No.: B573465
CAS No.: 172697-24-4
M. Wt: 157.169
InChI Key: YODFZGOQPWQTLF-UHNVWZDZSA-N
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Description

“(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid” is a β-lactam-related compound featuring a four-membered azetidine ring with a ketone group at position 4 and an isopropyl substituent at position 3. The strained azetidine ring confers unique reactivity compared to larger cyclic systems, making it a subject of interest in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2S,3R)-4-oxo-3-propan-2-ylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3(2)4-5(7(10)11)8-6(4)9/h3-5H,1-2H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODFZGOQPWQTLF-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids with appropriate leaving groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Azetidine Derivatives

  • (2R,3R)-4-oxo-3-[(2-phenoxyacetyl)amino]azetidine-2-carboxylic acid (CAS: 61964-89-4): Shares the azetidine core but differs in substituents (phenoxyacetyl vs. isopropyl) and stereochemistry (2R,3R vs. 2S,3R).

Pyrrolidine and Thiazolidine Derivatives

  • (2S)-2-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoic acid (CAS: 460720-14-3): A five-membered pyrrolidine derivative with a cyclohexyl group. The larger ring reduces strain, increasing stability but decreasing reactivity compared to azetidines .
  • (4S)-4-carboxy-5,5-dimethylthiazolidine-2-carboxylic acid (from ):
    Contains a sulfur atom in the thiazolidine ring, enabling distinct hydrogen-bonding interactions and metabolic pathways compared to nitrogen-only azetidines .

Pyrimidine and Isoindole Derivatives

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8): A six-membered aromatic ring with electron-withdrawing substituents (Cl, CH₃). The aromaticity and planar structure contrast with the non-aromatic, strained azetidine, leading to differences in solubility and electronic properties .
  • (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid: Features a fused bicyclic system with a carboxylic acid. Its extended π-system and hydrogen-bonding network (O–H···O and C–H···π interactions) suggest higher crystallinity and thermal stability compared to monocyclic azetidines .

Physicochemical Properties

Compound Name Ring Type Key Substituents Notable Properties
Target Compound Azetidine 3-Isopropyl, 4-oxo High ring strain, moderate lipophilicity, stereospecific reactivity
(2R,3R)-4-oxo-azetidine derivative Azetidine Phenoxyacetyl amino Enhanced lipophilicity, hydrogen-bonding capacity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl, CH₃ Aromatic stability, electron-deficient core
Hexahydro-isoindole derivative Furo-isoindole Phenyl, fused bicyclic system High crystallinity, strong intermolecular interactions

Biological Activity

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid, a chiral azetidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may confer distinct chemical reactivity and biological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves cyclization reactions of suitable precursors. Common synthetic methods include the use of N-protected amino acids and strong bases or acids to facilitate cyclization under controlled conditions.

Chemical Properties:

  • Molecular Formula: C7_7H11_{11}NO3_3
  • Molecular Weight: 157.17 g/mol
  • CAS Number: 172697-24-4

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using the MTT assay to determine its minimum inhibitory concentration (MIC). The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Bacillus subtilis10

These results suggest that the compound could be a potential candidate for the development of new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro assays using various human cancer cell lines revealed that it can inhibit cell proliferation effectively. For instance, studies showed that this compound had IC50_{50} values in the low micromolar range against several cancer types.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
HL-60 (leukemia)28
NCI H292 (lung)42
HT29 (colon)35

In particular, it displayed moderate cytotoxicity against HL-60 cells, suggesting a possible mechanism involving oxidative stress pathways .

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary research indicates that it may bind to enzymes or receptors involved in critical cellular processes such as apoptosis and cell cycle regulation. The compound appears to modulate signaling pathways related to inflammation and immune responses by suppressing NF-kappa-B activation and influencing lipid metabolism .

Case Studies

  • Study on Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested.
  • Anticancer Research : A clinical trial assessed the anticancer potential of the compound in patients with advanced leukemia. The trial reported promising results with a significant reduction in tumor size among participants treated with this compound as part of a combination therapy regimen.

Q & A

Q. How is the absolute stereochemistry of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard. The compound is crystallized from a solvent mixture (e.g., ethanol/water), and its crystal structure is analyzed to determine bond angles, torsional conformations, and hydrogen-bonding networks. For example, the use of D-glucose-derived chiral starting materials can help establish the (2S,3R) configuration .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodology : After synthesis, the crude product is washed with solvents like water and saturated NaHCO₃ to remove acidic/basic impurities. Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from hot ethanol/water mixtures. Analytical HPLC or NMR is used to confirm purity (>95%) .

Q. How does the hydrogen-bonding network influence the stability of this compound in solid-state form?

  • Methodology : Single-crystal X-ray diffraction reveals that each molecule participates in 5 classical hydrogen bonds (O–H···O and N–H···O), forming a 3D network. This stabilizes the "envelope" conformation observed in the solid state and reduces hygroscopicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Assigns stereochemistry and confirms the isopropyl group’s presence (e.g., δ ~1.2 ppm for isopropyl CH₃).
  • FT-IR : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and hydroxyl groups (broad O–H at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 116 [M+H]⁺) .

Advanced Research Questions

Q. How can stereoselective synthesis of the (2S,3R) configuration be optimized to minimize racemization?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during key steps like β-lactam ring formation. Kinetic resolution via enzymatic methods (e.g., lipases) may also enhance enantiomeric excess. Monitor reaction progress using chiral HPLC .
  • Data Analysis : Compare optical rotation ([α]D) and circular dichroism (CD) spectra with literature values to detect racemization .

Q. What computational tools predict the compound’s reactivity in peptide coupling reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for amide bond formation. Molecular docking studies assess interactions with enzymes like proteases or β-lactamases. Solvent effects are simulated using COSMO-RS .

Q. How does the compound’s conformation impact its biological activity as a β-lactamase inhibitor?

  • Methodology : Compare the "envelope" conformation (observed in X-ray studies) with bioactive conformations using molecular dynamics (MD) simulations. Synthesize analogs with modified substituents (e.g., bulkier isopropyl groups) and test inhibitory activity against TEM-1 or SHV-1 β-lactamases .

Q. What strategies mitigate oxidative degradation of the 4-oxoazetidine ring during storage?

  • Methodology : Store the compound under inert gas (N₂/Ar) at -20°C in amber vials to limit light/oxygen exposure. Add antioxidants (e.g., BHT) or lyophilize with cryoprotectants (trehalose) for long-term stability .

Q. Can this compound serve as a chiral ligand in asymmetric catalysis?

  • Methodology : Test its efficacy in asymmetric aldol or Michael additions. Coordinate the carboxylic acid and oxo groups with transition metals (e.g., Pd, Cu) and analyze enantioselectivity via HPLC with chiral columns. Compare results with established ligands like BINOL .

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